4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

Catalog No.
S1898359
CAS No.
7699-38-9
M.F
C30H44N4O18
M. Wt
748.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

CAS Number

7699-38-9

Product Name

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C30H44N4O18

Molecular Weight

748.7 g/mol

InChI

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)

InChI Key

UWYYAJFSFHIFNY-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose is a synthetic derivative of chitotriose, which is a component of chitin—a polysaccharide found in the exoskeletons of crustaceans and insects. This compound has the molecular formula C30H44N4O18 and a molecular weight of approximately 748.69 g/mol . It features a 4-nitrophenyl group, which contributes to its reactivity and solubility characteristics. The compound is primarily utilized as a substrate for enzymatic studies involving chitinases and lysozymes .

  • No specific information regarding the safety hazards of PNPTT is available from scientific sources. However, as with any research chemical, it is advisable to handle it with appropriate personal protective equipment and consult the safety data sheet (SDS) before handling.

Further Information

  • Scientific literature related to PNPTT focuses on its use as a research tool and does not typically discuss its mechanism of action beyond its role as a substrate.

4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (also known as p-Nitrophenyl-beta-D-N,N′,N′′-Triacetyl-Chitotriose) is a valuable tool in scientific research for determining the activity of enzymes called chitinases and lysozymes. These enzymes break down chitin, a complex sugar found in the exoskeletons of insects, crustaceans, and fungal cell walls [, ].

  • Chitinase Activity

    Researchers can use 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose as a substrate to measure the activity of chitinases. Chitinases cleave the glycosidic bonds within chitin, and 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose is specifically designed to be a substrate for endochitinases, which cleave bonds within the chitin molecule []. By monitoring the release of the 4-nitrophenyl group upon cleavage by the enzyme, researchers can quantify chitinase activity.

  • Lysozyme Activity

    While less common, 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose can also be used to assess lysozyme activity []. Lysozymes are enzymes found in various organisms, including humans, that can break down glycosidic bonds in peptidoglycan, a major component of bacterial cell walls. The structural similarity between peptidoglycan and chitin allows 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose to serve as a substrate, although it may not be as specific or sensitive as other substrates for lysozyme activity.

The chemical reactivity of 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose is largely attributed to the presence of the nitrophenyl group. This group can undergo various reactions, including:

  • Hydrolysis: Enzymatic hydrolysis by chitinase enzymes results in the cleavage of the glycosidic bonds, leading to the release of smaller oligosaccharides or monosaccharides.
  • Reduction: The nitro group can be reduced to an amino group under certain conditions, altering the compound's properties and potential applications.

These reactions make it an important tool for studying enzyme kinetics and mechanisms related to chitin degradation.

The synthesis of 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose typically involves:

  • Acetylation: Chitotriose is acetylated using acetic anhydride or acetyl chloride to introduce acetyl groups at specific hydroxyl positions.
  • Nitrophenyl Group Introduction: The introduction of the 4-nitrophenyl group can be achieved through nucleophilic substitution reactions where a nitrophenol derivative reacts with the acetylated chitotriose.

These steps require careful control of reaction conditions to ensure high yield and purity.

The primary applications of 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose include:

  • Enzymatic Assays: It is widely used in biochemical assays to determine chitinase activity in various biological samples .
  • Research Tool: Its role as a substrate allows researchers to explore enzyme mechanisms and kinetics related to carbohydrate-active enzymes.

Interaction studies involving 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose often focus on its binding affinity with enzymes such as chitinases. These studies help elucidate how modifications in substrate structure affect enzyme activity and specificity. Techniques such as spectrophotometry are commonly employed to monitor reaction rates and product formation.

Several compounds are structurally or functionally similar to 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl N,N',N''-triacetyl-beta-chitotriosideC30H44N4O18Specific for chitinase assays; contains triacetate groups
4-Nitrophenyl N-acetyl-beta-glucosaminideC12H16N2O5Smaller structure; used for different enzymatic assays
2-Acetamido-2-deoxy-D-glucoseC8H15NO6Simple monosaccharide; lacks nitrophenyl group

The presence of the nitrophenyl group in 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose distinguishes it from other similar compounds, allowing it to serve specific roles in biochemical research.

XLogP3

-4.7

Dates

Last modified: 08-16-2023

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